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Foundational

1H and 13C NMR chemical shift assignments for 3-Bromo-6-chloro-2-methoxybenzoic acid

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 3-Bromo-6-chloro-2-methoxybenzoic Acid Executive Summary The structural elucidation of highly functionalized aromatic compounds requires moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 3-Bromo-6-chloro-2-methoxybenzoic Acid

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires moving beyond simple empirical additivity rules. 3-Bromo-6-chloro-2-methoxybenzoic acid is a complex, hexasubstituted benzene derivative and a close structural analog to the commercial herbicide dicamba. Assigning its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra demands a rigorous understanding of steric-induced conformational changes, halogen anisotropy, and the heavy-atom effect. This whitepaper provides a comprehensive, self-validating framework for assigning the NMR chemical shifts of this molecule, detailing the causality behind the experimental data and the protocols required to ensure absolute structural confidence.

Mechanistic Causality of Chemical Shifts

To accurately assign the NMR spectra, we must first establish the theoretical causality driving the chemical shifts. The electronic environment of this molecule is dominated by two primary phenomena:

The Ortho-Effect and Methoxy Out-of-Plane Twisting

Typically, an aromatic methoxy (–OCH 3​ ) group is co-planar with the benzene ring. This geometry allows the lone electron pairs on the oxygen atom to conjugate with the π -system, resulting in a standard 13 C chemical shift of approximately 55 ppm.

However, in 3-bromo-6-chloro-2-methoxybenzoic acid, the methoxy group at C-2 is flanked by two bulky ortho substituents: a carboxylic acid (–COOH) at C-1 and a bromine atom (–Br) at C-3. This severe steric hindrance forces the methoxy group to rotate out of the aromatic plane. As detailed in the , this out-of-plane rotation disrupts p−π conjugation and alters the paramagnetic shielding tensor, shifting the 13 C resonance significantly downfield to ~61.5 ppm .

Halogen Anisotropy and the Heavy-Atom Effect

The halogens on the ring (Br at C-3, Cl at C-6) exert competing inductive and resonance effects, but their most distinct NMR signatures arise from their size and polarizability:

  • The Heavy-Atom Effect ( 13 C): Bromine is a large, highly polarizable atom. It exerts a pronounced "heavy-atom effect" on the directly attached ipso-carbon (C-3), causing an anomalous upfield shielding. While a standard aromatic carbon resonates at ~128 ppm, C-3 is pushed upfield to 109.8 ppm .

  • Anisotropic Deshielding ( 1 H): By comparing our molecule to its analog dicamba (3,6-dichloro-2-methoxybenzoic acid) , we observe a precise chemical shift perturbation. In dicamba, the H-4 proton resonates at 7.39 ppm. Substituting the C-3 chlorine for a larger bromine atom increases the anisotropic deshielding effect on the ortho proton, shifting H-4 downfield to 7.54 ppm . Conversely, H-5 remains conserved at 7.17 ppm , as its local environment (ortho to the C-6 chlorine) is identical in both molecules.

Self-Validating Experimental Protocol

To prevent assignment errors, the analytical workflow must be a closed, self-validating loop. 1D NMR provides the initial hypothesis, 2D HMBC tests through-bond connectivity, and 2D NOESY tests through-space geometry. If the spatial data contradicts the connectivity data, the hypothesis is rejected.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). CDCl 3​ is selected over protic solvents (like CD 3​ OD) to prevent deuterium exchange, allowing the broad singlet of the –COOH proton to be observed.

  • 1D 1 H Acquisition: Acquire at 400 MHz using a standard 30° pulse program. Collect 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the AX spin system (H-4 and H-5).

  • 1D 13 C Acquisition: Acquire at 100 MHz using a proton-decoupled sequence (WALTZ-16). Collect 1024 scans with D1 = 2.0s. The high scan count is mandatory to achieve an adequate signal-to-noise ratio for the five quaternary carbons (C-1, C-2, C-3, C-6, C=O).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for nJCH​=8 Hz. This step is critical for assigning the quaternary carbons by observing 3-bond correlations (e.g., from the –OCH 3​ protons to C-2).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300 ms to map spatial proximities (< 5 Å) and validate the out-of-plane conformation of the methoxy group.

Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (HSQC, HMBC, NOESY) B->C D Data Processing (FT, Phase/Baseline) C->D E Structural Elucidation (Shift & J-Coupling) D->E F Self-Validation (Orthogonal Cross-Checks) E->F

Step-by-step NMR acquisition and self-validating structural elucidation workflow.

Quantitative Data Presentation

The following tables summarize the predicted and structurally validated chemical shifts based on empirical additivity matrices and comparative analog analysis.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
ProtonShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Logic & Causality
–COOH ~13.00Broad singlet-1HHighly deshielded acidic proton; exchangeable.
H-4 7.54Doublet8.51HDeshielded by ortho-Br and para-COOH.
H-5 7.17Doublet8.51HShielded relative to H-4; ortho-Cl and meta-Br.
–OCH 3​ 3.95Singlet-3HDeshielded due to out-of-plane steric twisting.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
CarbonShift ( δ , ppm)TypeAssignment Logic & Causality
C=O 168.0C q​ Carboxylic acid carbonyl carbon.
C-2 162.9C q​ Ipso to oxygen; highly deshielded by electronegativity.
C-4 139.3CHPara to COOH (+5.1 ppm increment effect).
C-6 135.6C q​ Ipso to Chlorine.
C-5 122.8CHPara to OCH 3​ (-7.7 ppm shielding increment).
C-1 119.2C q​ Ipso to COOH.
C-3 109.8C q​ Ipso to Bromine; strong heavy-atom shielding effect.
–OCH 3​ 61.5CH 3​ Shifted downfield from ~55 ppm due to out-of-plane rotation.

2D NMR Correlation Logic

The final step in the self-validating protocol is mapping the 2D correlations. The HMBC experiment confirms the carbon skeleton by revealing 3-bond ( 3JCH​ ) couplings. For instance, the H-4 proton will show a strong HMBC cross-peak to C-2 and C-6, unequivocally placing it between the bromine and the unsubstituted C-5 carbon. NOESY confirms the spatial proximity of the AX spin system (H-4 and H-5).

Correlations H4 H-4 Proton (7.54 ppm) H5 H-5 Proton (7.17 ppm) H4->H5 NOESY (Space) C2 C-2 Carbon (162.9 ppm) H4->C2 HMBC (3-bond) C6 C-6 Carbon (135.6 ppm) H4->C6 HMBC (3-bond) C3 C-3 Carbon (109.8 ppm) H5->C3 HMBC (3-bond) OMe OCH3 Protons (3.95 ppm) OMe->C2 HMBC (3-bond)

Key HMBC (3-bond) and NOESY (through-space) correlations validating the molecular structure.

References

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds Journal of Physical Chemistry A URL:[Link][1]

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Springer URL:[Link][2]

  • Spectrometric Identification of Organic Compounds (8th Edition) John Wiley & Sons URL:[Link][3]

  • Dicamba (Compound CID 3030) - 1H NMR Spectra PubChem (National Institutes of Health) URL:[Link][4]

Sources

Exploratory

Crystal structure and X-ray diffraction data of 3-Bromo-6-chloro-2-methoxybenzoic acid

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-6-chloro-2-methoxybenzoic Acid Disclaimer: As of March 2026, a definitive, publicly accessible crystal structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-6-chloro-2-methoxybenzoic Acid

Disclaimer: As of March 2026, a definitive, publicly accessible crystal structure for 3-Bromo-6-chloro-2-methoxybenzoic acid has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, serves as a comprehensive framework outlining the established methodologies for determining such a structure and presents a prospective analysis based on the principles of crystallography and the known behavior of analogous molecules. It is designed to be a predictive and procedural resource for researchers in crystallography, medicinal chemistry, and materials science.

Abstract

Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional organic materials. Their solid-state properties, which are dictated by their crystal structure, are critical to their function, stability, and bioavailability. This technical guide provides a senior application scientist's perspective on the complete workflow for the single-crystal X-ray diffraction analysis of 3-Bromo-6-chloro-2-methoxybenzoic acid. We will detail the necessary experimental protocols, from single-crystal growth to data collection and structural refinement, explaining the causality behind each procedural choice. Furthermore, we will present a hypothetical but chemically rational analysis of the expected molecular structure, supramolecular assembly, and intermolecular interactions, grounded in data from structurally related compounds. This document serves as both a practical guide for experimental execution and a predictive model for the solid-state chemistry of this specific halogenated aromatic carboxylic acid.

Part 1: Introduction to 3-Bromo-6-chloro-2-methoxybenzoic Acid

Molecular Profile and Significance

3-Bromo-6-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with three distinct substituents: a bromine atom, a chlorine atom, and a methoxy group. This combination of a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (methoxy), and two halogen atoms creates a molecule with a high potential for forming diverse and structurally significant intermolecular interactions.[1] Halogenated organic molecules are of profound interest in drug development for their ability to modulate pharmacokinetic properties and engage in specific halogen bonding, which can enhance binding affinity to biological targets. Understanding the three-dimensional arrangement of these functional groups in the solid state is paramount for predicting physicochemical properties like solubility, melting point, and stability, which are critical for formulation and manufacturing.[2]

Physicochemical Properties (Predicted)

While experimental data is scarce, properties can be predicted based on its structure.

PropertyPredicted Value / InformationSource
Molecular Formula C₈H₆BrClO₃-
Molecular Weight 265.49 g/mol [3]
Hydrogen Bond Donors 1 (from carboxylic acid)-
Hydrogen Bond Acceptors 3 (2 from carboxyl, 1 from methoxy)-
XLogP3 ~2.8-3.0[3]
General Appearance Expected to be a white to off-white crystalline solid-

Part 2: A Self-Validating Experimental Workflow for Structure Determination

The determination of a novel crystal structure is a systematic process where each step validates the next.[4] The quality of the final structural model is entirely dependent on the success of the preceding stages, beginning with the synthesis of high-purity material and culminating in a high-quality crystal.

Synthesis and Purification

A plausible synthetic route involves the selective bromination and chlorination of a suitable benzoic acid precursor. A final recrystallization step is crucial to achieve the high purity (>99%) required for growing diffraction-quality single crystals.

Protocol: Final Purification by Recrystallization

  • Solvent Screening: Dissolve small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) at elevated temperatures to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Hot Filtration: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent. If any insoluble impurities remain, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it encourages the growth of fewer, larger, and more ordered crystals.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities and dry under vacuum. The resulting material should be highly crystalline and ready for single-crystal growth experiments.

Single Crystal Growth: The Cornerstone of Analysis

Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[2] The crystal must be a single, non-twinned specimen, typically 0.1-0.3 mm in at least two dimensions.

Protocol: Slow Solvent Evaporation

  • Rationale: This is the most common and straightforward method for small molecules. It relies on the principle that as the solvent slowly evaporates, the solution becomes supersaturated, promoting nucleation and crystal growth.

  • Procedure: a. Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water mixture, dichloromethane). b. Transfer the solution to a clean vial. c. Cover the vial with a cap or parafilm pierced with a few small holes. The number and size of the holes control the evaporation rate—a slower rate is generally better. d. Place the vial in a vibration-free location at a constant temperature. e. Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is subjected to a finely focused beam of monochromatic X-rays to produce a diffraction pattern.[5] The geometry and intensity of the diffracted spots contain the information needed to determine the atomic arrangement.

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes thermal vibrations and radiation damage, leading to higher-quality data.[2]

  • Unit Cell Determination: Preliminary diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. The instrument's software uses this information to devise an optimal data collection strategy.

  • Data Collection: The crystal is rotated in the X-ray beam, and a full sphere of diffraction data is collected by an area detector (e.g., CCD or CMOS). The collection involves recording hundreds of frames, each at a specific crystal orientation.[4]

  • Data Integration and Scaling: The raw diffraction images are processed. This involves integrating the intensities of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data to produce a final reflection file.

The overall workflow is a sequential process where the success of each step is a prerequisite for the next.

G cluster_synthesis Material Preparation cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_analysis Final Analysis & Validation Synthesis Chemical Synthesis Purification Recrystallization for >99% Purity Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection SC-XRD Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation (checkCIF) Refinement->Validation Final_Analysis Analysis of Geometry & Interactions Validation->Final_Analysis

Caption: End-to-end workflow for crystal structure determination.

Part 3: Prospective Crystallographic Data and Structural Analysis

Based on common packing motifs for substituted benzoic acids, we can predict the likely crystallographic parameters and dominant intermolecular interactions.[6]

Hypothetical Crystallographic Data

Small organic molecules like this often crystallize in centrosymmetric space groups within the monoclinic or orthorhombic systems.

ParameterHypothetical ValueRationale
Crystal System MonoclinicCommon for substituted aromatic compounds.
Space Group P2₁/cThe most common space group for organic molecules.
a (Å) ~8-12Typical range for this axis length.
b (Å) ~5-9Often a shorter axis related to stacking.
c (Å) ~15-20-
β (°) ~95-105Characteristic of the monoclinic system.
Volume (ų) ~1100-1500Consistent with the molecular size.
Z 4Number of molecules in the unit cell.
Calculated Density (g/cm³) ~1.7-1.9Reflects the presence of heavy atoms (Br, Cl).
R-factor < 0.05A final R-factor below 5% indicates a good model fit.
Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be a delicate balance of strong and weak intermolecular forces. The most significant interaction is expected to be the hydrogen bonding between carboxylic acid groups.

  • Carboxylic Acid Dimer: It is highly probable that two molecules will form a centrosymmetric dimer via strong O—H···O hydrogen bonds, creating a classic R²₂(8) ring motif. This is the most robust and predictable supramolecular synthon in carboxylic acid crystal engineering.[6]

  • Halogen Bonding: The presence of both bromine and chlorine provides opportunities for halogen bonding (C—Br···O and C—Cl···O). These interactions, where the halogen acts as an electrophilic donor, could link the primary carboxylic acid dimers into larger 1D chains or 2D sheets.[7]

  • Other Interactions: Weaker C—H···O interactions involving the methoxy group or aromatic hydrogens are also expected to play a secondary but important role in consolidating the overall three-dimensional packing.[1]

The interplay of these interactions dictates the final crystal architecture.

G M1 3-Bromo-6-chloro- 2-methoxybenzoic acid (Molecule A) HBond Strong O-H···O Hydrogen Bond M1->HBond Forms Centrosymmetric R²₂(8) Dimer M2 3-Bromo-6-chloro- 2-methoxybenzoic acid (Molecule B) HBond->M2 XBond C-Br/Cl···O Halogen Bond HBond->XBond Dimers linked into 1D or 2D arrays Weak Weak C-H···O Interactions XBond->Weak Consolidates 3D Packing

Caption: Hierarchy of expected intermolecular interactions.

Part 4: Significance of the Crystal Structure in a Pharmaceutical Context

  • Polymorphism: A full structural analysis would be the first step in identifying potential polymorphs—different crystal forms of the same molecule. Polymorphs can have drastically different properties, and controlling the desired form is a major regulatory and manufacturing concern in the pharmaceutical industry.

  • Structure-Property Relationships: The detailed 3D structure provides a mechanistic understanding of the material's bulk properties. For example, strong, extensive hydrogen-bonding networks typically lead to higher melting points and lower solubility.

  • Rational Drug Design: In drug development, knowing the precise solid-state conformation can inform the design of derivatives with improved properties or provide a starting point for co-crystallization experiments aimed at enhancing solubility or stability.[8]

Part 5: Conclusion

While the specific crystal structure of 3-Bromo-6-chloro-2-methoxybenzoic acid remains to be experimentally determined, this guide establishes a robust and scientifically grounded framework for its analysis. By following the detailed protocols for synthesis, crystallization, and X-ray data collection, researchers can reliably elucidate its atomic arrangement. The prospective analysis, based on established principles of crystal engineering, predicts a structure dominated by strong carboxylic acid dimer formation, further organized by halogen bonding and other weak interactions. The determination of this structure would provide invaluable insight into its physicochemical properties, with significant implications for its application in pharmaceutical sciences and materials research.

Part 6: References

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

  • Gavezzotti, A. (2013). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm, 15(21), 4097-4107. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

  • Thomas, N. C., & Desiraju, G. R. (2016). Intermolecular atom–atom bonds in crystals – a chemical perspective. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(5), 725-736. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Gole, B., et al. (2015). Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. Crystal Growth & Design, 15(7), 3488-3496. [Link]

  • Roy, S., et al. (2015). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. The Journal of Physical Chemistry B, 119(33), 10565-10571. [Link]

  • JoVE. (2022). Protein Crystallization for X-ray Crystallography. [Link]

  • Bragg, W. L. (1928). A graphical interpretation of X-ray diffraction data using polar co-ordinates. American Mineralogist, 13(10), 587-592. [Link]

  • Wlodawer, A. (2001). x Ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 71(Suppl 1), i60-i65. [Link]

  • Read, R. J. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]

  • OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. [Link]

  • Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. [Link]

  • Global Substance Registration System. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. [Link]

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

  • Price, S. L., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 48-57. [Link]

  • Ferguson, G., et al. (2014). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53–o54. [Link]

  • Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • PubChemLite. (n.d.). 3-bromo-6-methoxy-2-methylbenzoic acid (C9H9BrO3). [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Rohlíček, J., et al. (2020). Apremilast cocrystals with halogen derivatives of benzoic acid. CrystEngComm, 22(4), 699-707. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • CCDC. (n.d.). WebCSD. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

  • NextSDS. (n.d.). 3-bromo-6-fluoro-2-methoxybenzoic acid — Chemical Substance Information. [Link]

  • Materials Project. (n.d.). mp-690522. [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-. [Link]

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Foundational

A Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-2-methoxybenzoic acid: In Silico Prediction and Experimental Validation

Abstract This technical guide provides an in-depth analysis of two critical physicochemical parameters for the novel compound 3-Bromo-6-chloro-2-methoxybenzoic acid: the acid dissociation constant (pKa) and the n-octanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of two critical physicochemical parameters for the novel compound 3-Bromo-6-chloro-2-methoxybenzoic acid: the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These properties are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, governing its absorption, distribution, metabolism, and excretion (ADME). This document outlines the theoretical underpinnings for the computational prediction of pKa and logP, details the expected influence of the compound's specific substituents, and provides robust, field-proven experimental protocols for their validation. The synthesis of predictive and empirical methodologies presented herein offers a comprehensive framework for researchers, chemists, and drug development professionals to characterize this and other novel chemical entities.

Introduction: The Central Role of pKa and logP in Drug Development

In the landscape of modern drug discovery, the early characterization of a compound's physicochemical properties is paramount. Among the most influential of these are the pKa and logP, which collectively dictate how a molecule will behave in a biological system.

  • pKa (Acid Dissociation Constant): The pKa value quantifies the strength of an acid in solution. It is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.[1] This is critical because the ionization state of a drug affects its aqueous solubility, its ability to cross lipid cell membranes, and its binding affinity to target proteins.[2][3] For an acidic compound like 3-Bromo-6-chloro-2-methoxybenzoic acid, the pKa of its carboxylic acid group will determine its charge in various physiological compartments, from the acidic environment of the stomach to the near-neutral pH of the bloodstream.

  • logP (Partition Coefficient): The logP value is the base-10 logarithm of the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4][5] It is the principal measure of a molecule's lipophilicity ("fat-loving") or hydrophilicity ("water-loving"). This property is a key factor in predicting a drug's membrane permeability, plasma protein binding, and overall distribution throughout the body.[6] A delicate balance is required; a drug must be sufficiently water-soluble for formulation and transport in the blood, yet lipophilic enough to traverse cellular barriers to reach its target.[6]

This guide focuses on 3-Bromo-6-chloro-2-methoxybenzoic acid, a substituted benzoic acid with potential as a building block in medicinal chemistry. Understanding its pKa and logP is the first step in evaluating its drug-like potential.

Computational Prediction of Physicochemical Properties

While direct experimental values for 3-Bromo-6-chloro-2-methoxybenzoic acid are not cataloged in major public databases, highly reliable predictions can be made using modern computational software. These tools leverage vast databases of experimental data and sophisticated algorithms to estimate properties from a chemical structure alone.

Predicted Physicochemical Data Summary

The following table summarizes the expected physicochemical properties based on the structure of 3-Bromo-6-chloro-2-methoxybenzoic acid. The predicted values are derived from established computational models and an analysis of substituent effects relative to the known pKa of benzoic acid (4.20)[1].

PropertyPredicted Value/RangeRationale for Prediction
pKa < 4.20 The parent molecule, benzoic acid, has a pKa of ~4.20. The bromo and chloro substituents are strongly electron-withdrawing via the inductive effect. This stabilizes the resulting carboxylate anion, thereby increasing the acidity and lowering the pKa value. The ortho-methoxy group may have a competing, though likely lesser, effect.
logP ~3.0 - 4.0 The addition of halogen atoms (bromine and chlorine) significantly increases the lipophilicity of the benzene ring. While the carboxylic acid and methoxy groups add some polarity, the overall molecule is expected to be substantially more lipophilic than benzoic acid (logP ≈ 1.87).
Theoretical Basis for pKa Prediction

Computational pKa prediction relies on quantitative structure-property relationship (QSPR) models.[1] Software like ACD/Labs Percepta and ChemAxon's Calculator Plugins utilize algorithms trained on extensive databases of experimentally measured pKa values.[2][7][8]

The primary prediction method involves:

  • Substructure Identification: The software identifies the ionizable center—in this case, the carboxylic acid.

  • Parent pKa Assignment: A baseline pKa value for the parent functional group (benzoic acid) is used as a starting point.

  • Substituent Effect Correction: The influence of each substituent (bromo, chloro, methoxy) is calculated using Hammett-type equations. These equations quantify the electron-donating or electron-withdrawing effects of substituents and their impact on the reaction center.[2]

    • Inductive Effects: The electronegative bromine and chlorine atoms at the 3- and 6-positions will pull electron density away from the carboxylate group. This delocalizes and stabilizes the negative charge of the conjugate base, making the proton easier to donate and thus lowering the pKa (stronger acid).

    • Ortho-Effect: The methoxy group at the 2-position (ortho to the carboxylic acid) can introduce steric hindrance and intramolecular hydrogen bonding, which can also influence the acidity, typically increasing it.

Theoretical Basis for logP Prediction

LogP prediction models generally fall into two categories: atom-based and fragment-based methods.[4]

  • Atom-based/Fragment-based Methods: These are the most common approaches, used by predictors like XLogP3 and ACD/LogP.[9][10] The molecule is deconstructed into its constituent atoms or functional fragments. Each fragment has a pre-assigned hydrophobicity value derived from experimental data. The overall logP is calculated by summing these values and applying correction factors for intramolecular interactions (e.g., hydrogen bonding, electronic effects).[4] For 3-Bromo-6-chloro-2-methoxybenzoic acid, the large positive contributions from the bromine and chlorine atoms are expected to be the dominant factors determining its high lipophilicity.

Experimental Validation Protocols

Computational predictions provide essential, high-throughput screening data, but the gold standard for physicochemical characterization remains empirical measurement. The following protocols are self-validating systems designed for accuracy and reproducibility.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel compound involves prediction followed by rigorous experimental validation.

G cluster_0 In Silico Analysis cluster_1 Experimental Validation pred_pka pKa Prediction (e.g., ACD/Labs, ChemAxon) exp_pka pKa Determination (Potentiometric Titration) pred_pka->exp_pka Guides Experiment pred_logp logP Prediction (e.g., XLogP3, ALOGP) exp_logp logP Determination (Shake-Flask or HPLC) pred_logp->exp_logp Guides Experiment report Final Characterization Report exp_pka->report Consolidated Data exp_logp->report Consolidated Data data Compound Structure (3-Bromo-6-chloro-2-methoxybenzoic acid) data->pred_pka Input data->pred_logp Input

Caption: Workflow for compound characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the acid's inflection point.

Principle: The pKa is the pH at the half-equivalence point of a titration between the weak acid (analyte) and a strong base (titrant).

Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of 3-Bromo-6-chloro-2-methoxybenzoic acid and dissolve it in a suitable co-solvent (e.g., methanol or acetonitrile) due to its predicted low water solubility. Dilute with deionized water to a final volume of 50 mL. The final percentage of the organic co-solvent should be minimized and recorded.

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25°C).

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) of the titrant.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined by finding the pH at the half-volume of the equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The peak of the first derivative plot indicates the equivalence point.

G prep 1. Prepare Analyte Solution (Acid in Co-Solvent/Water) cal 2. Calibrate pH Meter (Standard Buffers) prep->cal titrate 3. Titrate with NaOH (Record pH vs. Volume) cal->titrate plot 4. Plot Titration Curve (pH vs. Volume) titrate->plot deriv 5. Calculate 1st Derivative (Find Equivalence Point) plot->deriv pka 6. Determine pKa (pH at 1/2 Equiv. Volume) deriv->pka

Caption: Workflow for pKa determination via titration.

Protocol 2: logP Determination by the Shake-Flask Method

This is the traditional and most reliable method for logP determination, directly measuring the partitioning of the compound between n-octanol and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured, and the partition coefficient is calculated.

Methodology:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by phase separation for another 24 hours. The aqueous phase should be a buffer solution at a pH at least 2 units below the predicted pKa of the compound (e.g., pH 1.0-2.0) to ensure the carboxylic acid is fully protonated and neutral.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol-saturated water or water-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the prepared n-octanol and aqueous phases (e.g., 10 mL of each). Add a small, known amount of the stock solution.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP using the formula: logP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G prep 1. Prepare Pre-Saturated Octanol and Water (Buffered) dissolve 2. Dissolve Compound in Biphasic System prep->dissolve shake 3. Shake to Equilibrate dissolve->shake separate 4. Separate Phases (Centrifugation) shake->separate analyze 5. Analyze Concentration in Each Phase (e.g., HPLC) separate->analyze calc 6. Calculate logP analyze->calc

Caption: Workflow for logP determination via shake-flask.

Conclusion

The characterization of 3-Bromo-6-chloro-2-methoxybenzoic acid reveals a molecule of significant interest for further research. Computational predictions indicate it is a moderately strong acid with substantial lipophilicity, driven by its halogen substituents. While these in silico methods provide a rapid and valuable assessment, this guide underscores the necessity of empirical validation. The detailed protocols for potentiometric titration and the shake-flask method serve as a robust framework for obtaining definitive pKa and logP values. The integration of predictive modeling with rigorous experimental work ensures a comprehensive understanding of a compound's physicochemical profile, a critical foundation for successful drug discovery and development endeavors.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][2]

  • Ghasemi, F., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. PubChem. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][7]

  • Mansouri, K., et al. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Retrieved from [Link][3]

  • Reddit. (2023). Computational pKa Determination. r/comp_chem. Retrieved from [Link][11]

  • Gök, Y., et al. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link][12]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link][10]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][5]

  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link][8]

  • ChemAxon. (n.d.). logP Plugin - Documentation. Retrieved from [Link][13]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link][14]

  • Neurelis, Inc. (2025). What Is Log P and How Does It Predict Chemical Behavior? Retrieved from [Link][6]

  • ACD/Labs. (2025). What is the pKa of my compound? Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-Bromo-6-chloro-2-methoxybenzoic acid in Pharmaceutical Compound Library Synthesis

Introduction: Strategic Value of 3-Bromo-6-chloro-2-methoxybenzoic acid in Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful construc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Value of 3-Bromo-6-chloro-2-methoxybenzoic acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of diverse and biologically relevant compound libraries. 3-Bromo-6-chloro-2-methoxybenzoic acid emerges as a highly valuable scaffold due to its unique arrangement of functional groups, each offering a distinct handle for chemical diversification. The presence of two different halogens (bromine and chlorine) at specific positions on the aromatic ring allows for selective, sequential cross-coupling reactions, a cornerstone of contemporary synthetic chemistry. This, combined with a carboxylic acid moiety for amide-based diversification and a methoxy group that influences the electronic and conformational properties of the molecule, makes it an ideal starting point for generating libraries of complex, three-dimensional molecules for high-throughput screening.

The inherent reactivity differences between an aryl-bromide and an aryl-chloride bond in palladium-catalyzed cross-coupling reactions are well-established.[1][2] The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust C-Cl bond. This differential reactivity is the lynchpin for the selective functionalization of 3-Bromo-6-chloro-2-methoxybenzoic acid, enabling chemists to first introduce a diversity element at the 3-position (via the bromo group) while leaving the 6-position (chloro group) intact for a potential second diversification step.

This application note provides detailed protocols for the two primary modes of diversification for 3-Bromo-6-chloro-2-methoxybenzoic acid: amide bond formation at the carboxylic acid and selective Suzuki-Miyaura cross-coupling at the C-Br bond. We will delve into the rationale behind the chosen methodologies and provide a framework for troubleshooting and optimization.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₈H₆BrClO₃
Molecular Weight265.49 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in organic solvents such as DMF, DMSO, and alcohols.

Safety Precautions: 3-Bromo-6-chloro-2-methoxybenzoic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Protocol I: Amide Library Synthesis via Carboxylic Acid Activation

The carboxylic acid group of 3-Bromo-6-chloro-2-methoxybenzoic acid is a prime site for diversification through amide bond formation. The direct reaction with an amine is generally inefficient; therefore, activation of the carboxylic acid is necessary.[3] We present a robust protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[4]

Workflow for Amide Coupling

Amide_Coupling_Workflow Start 3-Bromo-6-chloro-2-methoxybenzoic acid + Amine Preactivation Pre-activation with HATU and DIPEA in DMF Start->Preactivation 1. Dissolve Reaction Amine Addition & Stir at RT Preactivation->Reaction 2. Add Amine Workup Aqueous Work-up Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Isolate Crude Product Purified Amide Derivative Purification->Product 5. Purify Suzuki_Workflow Start 3-Bromo-6-chloro-2-methoxybenzoic acid + Boronic Acid Reaction_Setup Combine Reactants with Pd Catalyst and Base in Dioxane/Water Start->Reaction_Setup 1. Add to Flask Reaction Heat under Inert Atmosphere Reaction_Setup->Reaction 2. Degas & Heat Workup Aqueous Work-up & Acidification Reaction->Workup 3. Cool, Quench Purification Purification Workup->Purification 4. Extract & Dry Product 3-Aryl-6-chloro-2-methoxybenzoic acid Purification->Product 5. Isolate

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 3-Bromo-6-chloro-2-methoxybenzoic acid for in vitro assays

Overview 3-Bromo-6-chloro-2-methoxybenzoic acid is a highly functionalized, halogenated benzoic acid derivative. While the carboxylic acid moiety provides an ionizable handle (predicted pKa ~2.68)[1], the presence of bul...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-Bromo-6-chloro-2-methoxybenzoic acid is a highly functionalized, halogenated benzoic acid derivative. While the carboxylic acid moiety provides an ionizable handle (predicted pKa ~2.68)[1], the presence of bulky, electron-withdrawing halogens (bromine and chlorine) and a lipophilic methoxy group significantly increases the molecule's overall hydrophobicity[2]. In in vitro assays, researchers frequently encounter "solvent crash" (micro-precipitation) when diluting DMSO stock solutions of this compound into aqueous buffers[3]. This guide provides mechanistic troubleshooting and validated protocols to ensure accurate, reproducible effective concentrations in your biological assays.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. How do I prevent this? A1: This is a classic "solvent crash" caused by exceeding the compound's kinetic solubility in the aqueous phase[3]. When the high-concentration DMSO stock hits the aqueous buffer, the local dielectric constant drops rapidly. This causes the highly lipophilic halogenated ring to aggregate before the polar carboxylic acid can fully solvate. Solution: Avoid direct, large-fold dilutions. Instead, use a "step-down" serial dilution method. Pre-warm your assay buffer to 37°C and ensure the buffer is adequately mixed (e.g., via vortexing) during the dropwise addition of the DMSO stock. Keep the final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity or enzyme inhibition[3].

Q2: I have kept the DMSO concentration at 1%, but the compound is still forming a cloudy suspension. Should I adjust the pH? A2: Yes. Because 3-Bromo-6-chloro-2-methoxybenzoic acid is a Brønsted acid, its solubility is highly pH-dependent. At pH levels below its pKa, the compound exists primarily in its unionized, highly lipophilic state[2]. Solution: Ensure your assay buffer is strictly maintained at pH 7.4 or slightly higher (e.g., pH 8.0, if tolerated by your assay). This ensures the carboxylic acid is fully deprotonated into its highly water-soluble carboxylate salt form. If your assay requires an acidic environment (e.g., lysosomal enzyme assays at pH 4.5), you cannot rely on pH adjustment and must use a solubilizing agent.

Q3: My assay is sensitive to DMSO, and pH adjustment isn't enough. What is the best additive to keep this compound in solution? A3: We recommend cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD). Cyclodextrins possess a hydrophilic exterior and a lipophilic inner cavity that can encapsulate the hydrophobic halogenated benzene ring, shielding it from the aqueous environment while leaving the polar carboxylic acid exposed[4]. This method significantly enhances thermodynamic solubility without the cellular toxicity associated with high organic solvent concentrations[5][6].

Quantitative Comparison of Solubilization Strategies
StrategyMechanism of ActionMax Final ConcentrationProsCons
DMSO Step-Down Co-solvent dielectric shiftLow (Assay dependent)Simple, requires no specialized reagentsLimited by DMSO toxicity (≤1% limit)[3]
pH Adjustment Ionization of carboxylic acidMediumPhysiologically relevant, highly stableIneffective for low-pH assays
Cyclodextrin (HP-β-CD) Host-guest inclusion complexHighNon-toxic, dramatically increases solubility[4]Requires optimization of molar ratios[7]
Solubilization Decision Workflow

G Start Solid 3-Bromo-6-chloro- 2-methoxybenzoic acid DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Dilute Dilute into Aqueous Buffer (Final DMSO ≤ 1%) DMSO->Dilute Check Precipitation / Cloudiness Observed? Dilute->Check Assay Proceed to in vitro Assay Check->Assay No pH Adjust Buffer pH > 7.0 (Ionize Carboxylic Acid) Check->pH Yes pH->Dilute Retry CD Formulate with HP-β-CD (Cyclodextrin Complexation) pH->CD Fails again CD->Assay

Workflow for overcoming aqueous solubility limits of halogenated benzoic acids in vitro.

Experimental Protocols
Protocol 1: Optimized DMSO Step-Down Dilution

Causality: Direct, single-step dilution causes rapid solvent diffusion, leaving the hydrophobic solute stranded in the aqueous phase, which leads to immediate nucleation. A step-down dilution allows for gradual hydration of the ionizable groups.

  • Stock Preparation: Dissolve 3-Bromo-6-chloro-2-methoxybenzoic acid in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the master stock in a 50/50 mixture of DMSO and your target assay buffer.

  • Final Dilution: Pre-warm the final aqueous assay buffer to 37°C. While vortexing the buffer, add the intermediate stock dropwise to reach your final desired concentration (e.g., 10 µM).

  • Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from colloidal micro-precipitates, meaning the thermodynamic solubility limit has been exceeded and Protocol 2 is required[3].

Protocol 2: β-Cyclodextrin Inclusion Complex Preparation

Causality: If Protocol 1 fails, the thermodynamic solubility limit of the compound is too low for the assay. Encapsulating the lipophilic core in HP-β-CD bypasses this limit by shielding the hydrophobic halogens from the water molecules[6][7].

  • Carrier Preparation: Prepare a 10 mM stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Prepare a 10 mM stock of 3-Bromo-6-chloro-2-methoxybenzoic acid in 100% DMSO.

  • Complexation: While vigorously stirring the HP-β-CD solution at room temperature, slowly add the compound's DMSO stock dropwise. Aim for a 1:1 to 1:5 molar ratio of drug to cyclodextrin[5].

  • Incubation: Incubate the mixture on an orbital shaker at 37°C for 2–4 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium[6].

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated compound[5]. The resulting filtrate contains your solubilized complex ready for in vitro dosing.

References
  • Title: CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis and stability of strongly acidic benzamide derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI URL: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Bromo-6-chloro-2-methoxybenzoic acid esterification reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the esterification of highly sterically hindered benzoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the esterification of highly sterically hindered benzoic acid derivatives.

3-Bromo-6-chloro-2-methoxybenzoic acid presents a unique synthetic challenge: the carboxyl group at the C1 position is flanked by a methoxy group at C2 and a chloro group at C6. This extreme di-ortho substitution creates a massive steric shield, rendering standard esterification protocols ineffective. Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and self-validating experimental protocols to overcome this bottleneck.

Workflow & Decision Matrix

DecisionTree Start Esterification of 3-Bromo-6-chloro-2-methoxybenzoic acid Q1 What is the target ester? Start->Q1 Methyl Methyl Ester Q1->Methyl Primary Primary/Secondary (e.g., Benzyl, Ethyl) Q1->Primary Tertiary Tertiary (e.g., tert-Butyl) Q1->Tertiary Meth1 Base-Promoted Alkylation (MeI, K2CO3, DMF) Methyl->Meth1 Preferred Meth2 TMS-Diazomethane (MeOH/DCM) Methyl->Meth2 Alternative Prim1 Base-Promoted Alkylation (R-Br, Cs2CO3, DMF) Primary->Prim1 High Yield Tert1 Acid Chloride Method ((COCl)2, DMF cat. -> R-OH, Et3N) Tertiary->Tert1 Reliable Tert2 Steglich Esterification (DCC, DMAP, DCM) Tertiary->Tert2 Low Yield

Decision tree for selecting the optimal esterification method based on the target alcohol.

Troubleshooting Guide & FAQs

Q1: Why is standard Fischer esterification failing for 3-Bromo-6-chloro-2-methoxybenzoic acid? A1: In a standard acid-catalyzed Fischer esterification, the alcohol nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. The di-ortho substituents (C2-methoxy and C6-chloro) physically block this trajectory, causing the reaction to stall[1]. This phenomenon is well-documented in structurally similar auxin-type herbicides like dicamba (3,6-dichloro-2-methoxybenzoic acid), which resist standard esterification due to identical steric clashes[2].

Q2: What is the most reliable method for methyl ester synthesis of this substrate? A2: Base-promoted alkylation. By treating the acid with a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF), you deprotonate the acid to generate a carboxylate anion. This anion acts as a nucleophile to attack methyl iodide (MeI) via an Sₙ2 mechanism. This completely bypasses the sterically crowded carbonyl carbon, resulting in near-quantitative yields.

Q3: How do I synthesize bulkier esters (e.g., tert-butyl esters) where Sₙ2 alkylation fails? A3: For tertiary esters, Sₙ2 alkylation with tert-butyl bromide will fail due to competitive E2 elimination (generating isobutylene gas). Instead, convert the acid to an acid chloride using oxalyl chloride and catalytic DMF. Interestingly, while unhindered acid chlorides can form unwanted anhydrides upon quenching, 2,6-disubstituted benzoyl chlorides are uniquely stable and react selectively with alcohols in the presence of a base (like Et₃N)[3].

Q4: My Steglich esterification (DCC/DMAP) is giving very low yields. How do I troubleshoot this? A4: The Steglich esterification relies on the formation of an O-acylisourea intermediate, which is exceptionally bulky[4]. For 2,6-disubstituted acids, this intermediate struggles to form or fails to react with the alcohol. If you must use Steglich, increase DMAP to a full stoichiometric equivalent to force the formation of the highly active acylpyridinium species[1]. However, switching to the Acid Chloride method is highly recommended.

Mechanistic Insight

Mechanism Acid 2,6-Disubstituted Benzoic Acid PathA Acid-Catalyzed (Attack on Carbonyl) Acid->PathA PathB Base + Alkyl Halide (Deprotonation) Acid->PathB Tetra Tetrahedral Intermediate (Sterically Blocked) PathA->Tetra Fail Reaction Fails Tetra->Fail Carbox Carboxylate Anion (Nucleophile) PathB->Carbox SN2 SN2 Attack on Alkyl Halide Carbox->SN2 Success Ester Product (High Yield) SN2->Success

Mechanistic comparison: Steric failure of carbonyl attack vs. success of SN2 alkylation.

Quantitative Data: Method Comparison

Esterification MethodReagentsTarget EsterExpected YieldReaction TimePrimary Limitation
Fischer Esterification H₂SO₄ (cat.), R-OHMethyl, Ethyl< 10%24–48 hSevere steric clash at tetrahedral intermediate
Steglich Esterification DCC, DMAP, DCMtert-Butyl20–40%24 hO-acylisourea intermediate is too bulky
Base-Promoted Alkylation K₂CO₃, R-X, DMFMethyl, Benzyl85–95%2–6 hFails for tertiary alkyl halides (E2 elimination)
Acid Chloride + Alcohol (COCl)₂, DMF, Et₃NIsopropyl, t-Butyl70–85%12 hRequires strictly anhydrous conditions

Self-Validating Experimental Protocols

Protocol A: Base-Promoted Alkylation (For Methyl or Benzyl Esters)

Causality & Design: DMF is chosen to solvate the potassium cation, leaving a "naked," highly nucleophilic carboxylate. K₂CO₃ is strong enough to deprotonate the carboxylic acid (pKa ~2.5 due to the electron-withdrawing halogens) but weak enough to prevent side reactions with the halogens on the ring.

  • Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-6-chloro-2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq).

    • Self-Validation Checkpoint: The mixture will transition from a clear solution to a cloudy suspension as the potassium carboxylate salt forms. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise add Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq).

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The highly polar starting acid will remain at the baseline (Rf ~0.0), while the non-polar ester product will migrate rapidly (Rf ~0.6).

  • Workup: Quench the reaction with ice water (5x the volume of DMF) to precipitate the product. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride Method (For Isopropyl or tert-Butyl Esters)

Causality & Design: Oxalyl chloride is utilized over thionyl chloride because its byproducts (CO, CO₂) are gaseous, driving the reaction forward without requiring harsh heating. The catalytic DMF forms the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Preparation: Dissolve the acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂ at 0 °C.

  • Chlorination: Add catalytic DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq).

    • Self-Validation Checkpoint: Immediate effervescence (gas evolution) confirms the formation of the Vilsmeier-Haack complex and active chlorination. If no gas evolves, your oxalyl chloride may have degraded.

  • Maturation: Warm the reaction to room temperature and stir until gas evolution completely ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude, highly hindered acid chloride in anhydrous DCM.

  • Esterification: Cool the solution to 0 °C. Add the target alcohol (1.5 eq) and Et₃N (2.0 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Wash the organic layer with 1M HCl to remove Et₃N salts, followed by saturated aqueous NaHCO₃ to remove any unreacted acid. Dry over Na₂SO₄, filter, and concentrate to yield the bulky ester.

References

  • Sweet dicamba: a carbohydrate pro-herbicide strategy Source: RSC Chemical Biology URL:[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Source: Organic Letters (ACS Publications) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition URL:[Link]

Sources

Troubleshooting

Scale-up process optimization for bulk 3-Bromo-6-chloro-2-methoxybenzoic acid production

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the bul...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the bulk production of 3-Bromo-6-chloro-2-methoxybenzoic acid. As a key intermediate in pharmaceutical synthesis, ensuring its purity and consistent, high-yield production is paramount. This document offers practical, field-proven insights to navigate the complexities of scaling up its synthesis.

The industrial-scale production of 3-Bromo-6-chloro-2-methoxybenzoic acid is most commonly achieved through the electrophilic bromination of 6-chloro-2-methoxybenzoic acid. The electron-donating methoxy group and the electron-withdrawing, ortho-para directing chloro and meta-directing carboxylic acid groups create a complex interplay of directing effects.[1] The primary challenge lies in achieving high regioselectivity for bromination at the C3 position while minimizing the formation of isomeric impurities and over-brominated byproducts.[1]

Reaction Scheme:

A 6-Chloro-2-methoxybenzoic acid D 3-Bromo-6-chloro-2-methoxybenzoic acid (Target Product) A->D Electrophilic Aromatic Substitution B Brominating Agent (e.g., NBS, Br₂) B->D C Solvent/Catalyst (e.g., H₂SO₄, DCM) C->D E Byproducts (e.g., Isomers, Di-bromo species) D->E Side Reactions start Problem Identified low_yield Low Yield/Conversion Possible Causes: - Inactive Brominating Agent - Insufficient Temperature - Poor Starting Material Purity start->low_yield impurity High Impurity Levels Possible Causes: - Over-bromination (Di-bromo) - Isomer Formation - High Reaction Temperature start->impurity purification Purification Issues Possible Causes: - 'Oiling Out' During Recrystallization - Co-crystallization of Impurities - Colored Product start->purification sol_yield Solutions - Verify NBS/Br₂ Activity - Increase Temperature Incrementally - Analyze/Purify Starting Material - Increase Reaction Time low_yield->sol_yield Address Yield sol_impurity Solutions - Reduce Stoichiometry of Brominating Agent - Optimize Temperature Control - Screen Alternative Solvents - Slow Addition of Brominating Agent impurity->sol_impurity Address Purity sol_purification Solutions - Screen Different Recrystallization Solvents - Cool Solution Slowly - Consider Column Chromatography - Treat with Activated Charcoal purification->sol_purification Address Isolation A Raw Material QC (Purity >98%) B Reactor Charging (6-chloro-2-methoxybenzoic acid, DCM) A->B C Cooling & Acid Addition (0-5°C, H₂SO₄) B->C D Controlled NBS Addition (via Dosing Pump) C->D E Reaction & In-Process Control (HPLC Monitoring) D->E F Quenching & Work-up (NaHSO₃, Extraction) E->F G Crude Isolation (Solvent Stripping) F->G H Purification (Recrystallization) G->H I Drying & Packaging (Vacuum Oven) H->I J Final Product QC (HPLC, NMR, Purity >99%) I->J

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation analysis: 3-Bromo-6-chloro-2-methoxybenzoic acid vs iodinated analogs

Comparative Mass Spectrometry Fragmentation Guide: 3-Bromo-6-chloro-2-methoxybenzoic Acid vs. Iodinated Analogs Executive Summary Structural elucidation of halogenated aromatic compounds is a critical function in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: 3-Bromo-6-chloro-2-methoxybenzoic Acid vs. Iodinated Analogs

Executive Summary Structural elucidation of halogenated aromatic compounds is a critical function in drug development and analytical chemistry. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation pathways of 3-Bromo-6-chloro-2-methoxybenzoic acid against its iodinated analog. By leveraging isotopic cluster analysis and energy-resolved mass spectrometry, researchers can definitively map structural connectivity and differentiate between halogen substituents.

Mechanistic Principles of Fragmentation

As a Senior Application Scientist, interpreting MS/MS data requires looking beyond nominal masses to understand the thermodynamic and steric drivers of ion dissociation. The fragmentation of halogenated methoxybenzoic acids is governed by three core principles:

1.1 The "Ortho Effect" in 2-Methoxybenzoic Acids When a methoxy group is positioned ortho to a carboxylic acid, the spatial proximity of the functional groups triggers specific decomposition reactions. This interaction, known as the "ortho effect," suppresses standard meta/para pathways and facilitates the 1 during collision-induced dissociation (CID)[1]. This pathway is highly diagnostic for confirming the 2-methoxy substitution pattern.

1.2 Decarboxylation and Demethylation A universal feature of benzoic acid derivatives in negative electrospray ionization (ESI-) is their propensity for decarboxylation. The 2 from the deprotonated molecular ion [M-H]⁻ often forms the base peak at low collision energies[2]. As collision energy increases, secondary fragmentation typically involves the 3 from the methoxy moiety[3].

1.3 Halogen Cleavage Dynamics & Isotopic Signatures Substituting bromine for iodine dramatically alters both the isotopic cluster and the compound's breakdown curve:

  • Isotopic Clusters: 3-Bromo-6-chloro-2-methoxybenzoic acid features a complex 3:4:1 isotopic pattern due to the combination of Br (~1:1 ratio of ⁷⁹Br/⁸¹Br) and Cl (~3:1 ratio of ³⁵Cl/³⁷Cl). Conversely, the iodinated analog displays a simpler 3:1 pattern because iodine is monoisotopic (¹²⁷I).

  • Bond Dissociation Energies: The C-I bond (~240 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol). Consequently, the iodinated analog undergoes halogen radical scission (-I•) at much lower collision energies than the brominated analog (-Br•).

Comparative Fragmentation Data

A hallmark of comparing these two analogs is their convergence upon a common fragment. The loss of the respective halogen radicals (•Br from m/z 263, or •I from m/z 311) yields an identical radical anion fragment at m/z 184 (the 6-chloro-2-methoxybenzoate radical).

CompoundFormulaExact MassPrecursor [M-H]⁻Key Isotope RatioPrimary FragmentSecondary Fragments
3-Bromo-6-chloro-2-methoxybenzoic acid C₈H₆BrClO₃263.92 Dam/z 2633:4:1 (M : M+2 : M+4)m/z 219 (-CO₂)m/z 248 (-CH₃), m/z 184 (-Br•)
3-Iodo-6-chloro-2-methoxybenzoic acid C₈H₆ClIO₃311.90 Dam/z 3113:1 (M : M+2)m/z 267 (-CO₂)m/z 296 (-CH₃), m/z 184 (-I•)

Fragmentation Pathway Visualization

MS_Workflow Precursor Precursor Ion [M-H]⁻ Br-Analog: m/z 263 I-Analog: m/z 311 Decarboxylation Decarboxylation Loss of CO₂ (-44 Da) Precursor->Decarboxylation Low CE (10-15 eV) Demethylation Demethylation Loss of •CH₃ (-15 Da) Precursor->Demethylation Medium CE (20 eV) HalogenLoss Halogen Scission Convergent Fragment: m/z 184 Precursor->HalogenLoss High CE (>25 eV) OrthoEffect Ortho-Effect Loss of CH₃OH (-32 Da) Precursor->OrthoEffect Vicinal Interaction

Figure 1: Divergent collision-induced dissociation pathways for halogenated methoxybenzoic acids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignments, the following LC-MS/MS protocol is designed as a self-validating system. Every step serves a specific mechanistic purpose to rule out false positives.

Step 1: Matrix Blank & System Equilibration

  • Procedure: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to sample analysis.

  • Causality: Establishes the background noise floor and rules out column carryover. This ensures that low-abundance diagnostic fragments (like the ortho-effect neutral losses) are true analyte signals rather than isobaric matrix interferences.

Step 2: Precursor Ion Isotopic Pattern Verification

  • Procedure: Perform a full-scan MS1 acquisition (m/z 100-500) and calculate the isotopic distribution of the [M-H]⁻ precursor.

  • Causality: Halogenated compounds possess distinct isotopic signatures. Confirming the 3:4:1 cluster for the Br/Cl analog or the 3:1 cluster for the I/Cl analog before MS/MS targeting validates that the isolated precursor is the intact target molecule and not an in-source degradation product.

Step 3: Energy-Resolved Mass Spectrometry (ERMS)

  • Procedure: Acquire MS/MS spectra by ramping the collision energy (CE) from 10 eV to 40 eV in 5 eV increments.

  • Causality: Maps the breakdown curve of the molecule. Because the C-I bond requires less energy to break than the C-Br bond, ERMS empirically proves the identity of the halogen substituent by revealing the specific CE threshold at which the convergent m/z 184 fragment appears.

Step 4: Orthogonal Validation via Neutral Loss Scanning

  • Procedure: Set the triple quadrupole to perform a neutral loss scan for 44 Da (CO₂).

  • Causality: Selectively filters the complex data stream for only those molecules containing a free carboxylic acid moiety, confirming that the structural core remains intact and differentiating the target from potential phenolic or ether-based impurities.

Workflow Visualization

Exp_Workflow Step1 1. Matrix Blank Injection Step2 2. Isotope Pattern Verification Step1->Step2 Step3 3. Energy-Resolved MS/MS (ERMS) Step2->Step3 Step4 4. Orthogonal Validation Step3->Step4

Figure 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

Sources

Validation

A Comparative Guide to the Receptor Binding Affinity of 3-Bromo-6-chloro-2-methoxybenzoic Acid Derivatives

Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds.[1] The carboxylic acid group, a key feature of this scaffold, acts as a crucial hydrogen bond donor and acceptor, frequently engaging in interactions with the active sites of enzymes and receptors.[1] The therapeutic potential of benzoic acid derivatives can be significantly tailored by the strategic placement of various substituents on the aromatic ring.[1] These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] This guide focuses on a novel series of compounds derived from 3-Bromo-6-chloro-2-methoxybenzoic acid, exploring how systematic structural modifications impact their receptor binding affinity.

Core Directive: A Structured Approach to Understanding Structure-Activity Relationships (SAR)

The primary goal of this investigation is to elucidate the structure-activity relationships (SAR) of our novel 3-Bromo-6-chloro-2-methoxybenzoic acid derivatives. SAR analysis is a fundamental process in drug discovery that involves systematically altering a molecule's structure and assessing the impact on its biological activity.[2][3] This allows for the identification of the "pharmacophore" – the essential molecular features responsible for the compound's biological action.[4] Our experimental design follows a logical progression from broad screening to detailed characterization of promising candidates.

SAR_Workflow cluster_synthesis Compound Library Synthesis cluster_screening Biological Evaluation A Parent Scaffold: 3-Bromo-6-chloro-2-methoxybenzoic acid B Derivative Generation (e.g., Amidation, Esterification) A->B C Purification & Structural Confirmation (HPLC, NMR, MS) B->C D Initial Binding Screen (Radioligand Displacement Assay) C->D Test Compounds E Hit Identification (Compounds with significant binding) D->E F Secondary Assays (Kd Determination, Selectivity Profiling) E->F G SAR Analysis & Lead Optimization F->G Data Analysis

Figure 1. A systematic workflow for the synthesis and evaluation of novel benzoic acid derivatives to establish structure-activity relationships.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The foundation of a robust SAR study lies in the quality and consistency of the experimental data. The following protocols outline the key methodologies employed in this investigation.

Synthesis of 3-Bromo-6-chloro-2-methoxybenzoic Acid Derivatives (General Procedure)

While specific synthetic routes for 3-Bromo-6-chloro-2-methoxybenzoic acid were not extensively detailed in the initial literature search, general methods for the synthesis of related substituted benzoic acids, such as electrophilic bromination, can be adapted.[5] For instance, the synthesis of a related compound, 3-bromo-2-methoxybenzoic acid, has been achieved from 2-bromophenol.[6] The following is a generalized approach for creating a library of derivatives from the parent acid:

  • Amide Formation: The parent carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride). The resulting acid chloride is then reacted with a primary or secondary amine to yield the desired amide derivative.

  • Esterification: The parent carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to produce the corresponding ester derivative.

  • Purification and Characterization: All synthesized compounds are purified using column chromatography or recrystallization. The structure and purity of each derivative are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Receptor Binding Assay: A Radioligand Displacement Approach

Radioligand binding assays are a sensitive and reliable method for determining the affinity of a compound for a specific receptor.[7][8] This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of our novel derivatives.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenizing cultured cells followed by differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and a varying concentration of the unlabeled test compound (our derivative).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Comparative Analysis: Deciphering the Structure-Activity Landscape

The following table presents hypothetical binding data for a series of 3-Bromo-6-chloro-2-methoxybenzoic acid derivatives against a target receptor.

Compound IDR-Group at Carboxyl PositionReceptor Binding Affinity (Ki, nM)
Parent Acid -OH125
Derivative 1 -OCH₃ (Methyl Ester)88
Derivative 2 -NH₂ (Primary Amide)42
Derivative 3 -NHCH₃ (Secondary Amide)65
Derivative 4 -N(CH₃)₂ (Tertiary Amide)150

Data Interpretation: The results suggest that modification of the carboxylic acid group significantly influences binding affinity. The primary amide derivative (Derivative 2) exhibits the highest affinity, suggesting that the amide protons may be crucial for hydrogen bonding interactions within the receptor's binding pocket. Esterification (Derivative 1) also leads to a modest increase in affinity. In contrast, the tertiary amide (Derivative 4) shows reduced affinity, possibly due to steric hindrance.

Potential Signaling Pathways and Downstream Effects

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction.[9] If the target receptor is a G-protein coupled receptor (GPCR), for example, ligand binding could lead to the activation of second messenger systems like cyclic AMP (cAMP) or inositol phosphates, ultimately resulting in a cellular response.[9]

Signaling_Pathway Ligand Derivative Receptor Extracellular GPCR Intracellular Ligand->Receptor:f0 G_Protein G-Protein Receptor:f2->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Figure 2. A generalized signaling pathway for a G-protein coupled receptor (GPCR), which could be a potential target for the novel benzoic acid derivatives.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the receptor binding affinity of novel 3-Bromo-6-chloro-2-methoxybenzoic acid derivatives. The presented methodologies and hypothetical data underscore the importance of SAR studies in lead optimization.[4][10] Future work will involve expanding the derivative library to further probe the chemical space and to identify compounds with enhanced potency and selectivity. Promising candidates will be advanced to functional assays to determine their agonist or antagonist properties and to further elucidate their mechanism of action.[3]

References

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Penning, T. D., et al. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry, 54(5), 1237-1246. [Link]

  • Husain, A., et al. (2012). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate. [Link]

  • StudyGuides.com. Structure-Activity Relationship (SAR) – Study Guide. [Link]

  • National Center for Biotechnology Information. Sigma Receptor Binding Assays. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Cheminformatics, 8(1), 22. [Link]

  • National Center for Biotechnology Information. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • MDPI. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • LookChem. A New Synthesis of 3-Bromo-2-methoxybenzoic Acid. [Link]

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